molecular formula C10H10O B151977 p-Methylcinnamaldehyde CAS No. 56578-35-9

p-Methylcinnamaldehyde

Cat. No. B151977
CAS RN: 56578-35-9
M. Wt: 146.19 g/mol
InChI Key: DKOUYOVAEBQFHU-NSCUHMNNSA-N
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Description

p-Methylcinnamaldehyde is a chemical compound that belongs to the class of organic compounds known as cinnamaldehydes. These compounds are characterized by the presence of a benzene ring with an attached aldehyde group and a methyl group in the para position. p-Methylcinnamaldehyde is commonly used as an intermediate in the synthesis of various pharmaceuticals, fragrances, and other organic compounds.

Synthesis Analysis

The synthesis of p-Methylcinnamaldehyde can be achieved through various catalytic methods. One approach involves the direct synthesis from acetaldehyde using an organic amine-catalyzed dehydrogenation mechanism, which has been shown to be a green and efficient route with high selectivity and conversion rates . Another method includes the condensation of benzaldehyde and propanal using a multifunctional catalyst derived from hydrotalcite, which simplifies the process to a "one-pot" synthesis .

Molecular Structure Analysis

The molecular structure of p-Methylcinnamaldehyde is characterized by the presence of a benzene ring with a methyl group at the para position relative to the aldehyde group. This structure can be modified through various reactions, such as the Pd-catalyzed ortho C-H methylation and fluorination, which introduces additional functional groups to the benzene ring .

Chemical Reactions Analysis

p-Methylcinnamaldehyde can undergo a variety of chemical reactions. It can be hydrogenated to form hydrocinnamaldehydes using cobalt carbonyl and amines as catalysts, which results in high yields of the desired products . Additionally, it can be used to synthesize alpha-cyanocinnamaldehydes through a cross-aldol condensation reaction with acrylonitrile . The compound also exhibits photoisomerization properties, as demonstrated in studies of para-methoxy methylcinnamate, which shares a similar structure [3, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Methylcinnamaldehyde are influenced by its functional groups. The aldehyde group contributes to its reactivity in condensation reactions, while the methyl group can affect its hydrophobicity and steric interactions. The compound's photophysical and photochemical behaviors have been studied using spectroscopic methods, revealing insights into its excited-state dynamics and photoprotection mechanisms [3, 9].

Scientific Research Applications

Epigenetic Influences and Gene Regulation

Research has unveiled the crucial role of p-Methylcinnamaldehyde in the realm of epigenetics, particularly concerning DNA methylation, a process integral to gene regulation and expression. DNA methylation patterns are known to exhibit unique temporal sequences throughout life, significantly influencing genotypic variations and correlating with gene expression in certain instances. This phenomenon is especially evident in the development and aging of the human prefrontal cortex, highlighting the dynamic nature of promoter DNA methylation in the brain and its modification by genetic variance, ultimately regulating gene transcription. The implications of these findings are vast, opening avenues for further exploration of the intricate relationship between DNA methylation, genetic variance, and gene expression in brain development and function (Numata et al., 2012).

Environmental Influences on Epigenetic Patterns

The interplay between environmental factors and epigenetic patterns has been a focal point of research, particularly concerning DNA methylation in children. Studies have shown that exposure to persistent organic pollutants (POPs) during the prenatal period may be associated with alterations in DNA methylation, as evidenced by lower methylation levels observed in children exposed to higher prenatal levels of certain POPs. This suggests that environmental exposures, such as POPs, can have lasting effects on epigenetic mechanisms, potentially impacting health outcomes. Such findings underscore the significance of understanding the environmental determinants of epigenetic modifications and their implications for human health (Huen et al., 2014).

Safety And Hazards

P-Methylcinnamaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The future directions of research on p-Methylcinnamaldehyde could involve further exploration of its potential uses and effects in various fields. This could include more detailed studies on its physical and chemical properties, its potential biological effects, and its possible applications in areas such as medicine or materials science .

properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOUYOVAEBQFHU-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862681
Record name (2E)-3-(4-Methylphenyl)-2-propenal
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellowish crystals
Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
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Record name p-Methylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

154.00 °C. @ 25.00 mm Hg
Record name 3-(4-Methylphenyl)-2-propenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; moderately soluble in oils, moderately soluble (in ethanol)
Record name p-Methylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

p-Methylcinnamaldehyde

CAS RN

1504-75-2, 56578-35-9
Record name p-Methyl cinnamaldehyde
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Record name (2E)-3-(4-Methylphenyl)-2-propenal
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Record name 2-Propenal, 3-(4-methylphenyl)
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Record name 4-methlycinnamaldehyde
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Record name P-METHYLCINNAMALDEHYDE
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Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41.5 °C
Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 250 g of 75% strength aqueous formic acid, 50 g of p-methylphenylethynylcarbinol and 0.5 g of hydroquinone is refluxed for 1 hour and then worked up as described in Example 1 to give 40 g (corresponding to 80% of theory) of p-methylcinnamaldehyde having a boiling point of 90°-95° C./0.1 mbar.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AA Doyle, T Krämer, K Kavanagh, JC Stephens - Results in Chemistry, 2019 - Elsevier
… When the Wittig procedure was applied to the synthesis of p-methylcinnamaldehyde (Fig. 1, … The final oxidation by manganese dioxide furnished the desired p-methylcinnamaldehyde …
Number of citations: 22 www.sciencedirect.com
X Zeng - 1994 - elibrary.ru
… $\sb3$ undergoes catalytic turnover leading to a thiamin diphosphate-bound enamine intermediate that can be protonated at both allylic positions leading to p-methylcinnamaldehyde …
Number of citations: 1 elibrary.ru
X Zeng, A Chung, M Haran… - Journal of the American …, 1991 - ACS Publications
… undergoes catalytic turnover, leading to a thiamin diphosphate bound enamine intermediate that can be protonated at both allylic positions leading to p-methylcinnamaldehyde and p…
Number of citations: 51 pubs.acs.org
JW Zhang, JR Guo, F Tang, XQ Zhang… - Zhong yao cai …, 2010 - europepmc.org
Methods The constituents were isolated and purified by repeated column chromatography and their structures were elucidated by spectroscopic analysis. Results Twelve compounds …
Number of citations: 4 europepmc.org
N Annan, R Paris, F Jordan - Journal of the American Chemical …, 1989 - ACS Publications
… p-Methylcinnamaldehyde. To a mixture of p-methylbenzaldehyde (3.6 g, 0.03 mol) and … Repetitive scan spectra also confirmed the formation of p-methylcinnamaldehyde (Figure 2). …
Number of citations: 42 pubs.acs.org
FB Growcock, WW Frenier, PA Andreozzi - Corrosion, 1989 - meridian.allenpress.com
… it was determined from the fit of the Series 1 derivatives to Equation (6) that a molecule with a larger alkyl group, such as -C2 H5 would give a larger log P than p-methylcinnamaldehyde …
Number of citations: 161 meridian.allenpress.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
… 46, and p-methylcinnamaldehyde, No. 48) may not significantly impact metabolism via β-oxidation. In male albino rats, p-methoxycinnamic acid has been shown to metabolize mainly to …
Number of citations: 147 www.sciencedirect.com
JJ Eisch, T Dluzniewski - The Journal of Organic Chemistry, 1989 - ACS Publications
… p-Methylcinnamaldehyde was synthesized by a published procedure,25 as was N-benzylidenecyclohexylamine.26 The Schiff bases of the cinnamaldehydes and aromatic amines were …
Number of citations: 115 pubs.acs.org
RN McDONALD… - The Journal of Organic …, 1959 - ACS Publications
… from the reaction of (p-methylbenzyl)triphenylphosphonium bromide and p-methylcinnamaldehyde. When R in III is another —CH2P+(C6H6)3C1group, the bisbutadienes are obtained. …
Number of citations: 89 pubs.acs.org
B Myrboh, H Ila, H Junjappa - The Journal of Organic Chemistry, 1983 - ACS Publications
A new highly stereoselective and regiospecific general method for the conversion of active methyleneketones to,/3-unsaturated O-methyl esters, S-methyl esters, and aldehydes viathe …
Number of citations: 51 pubs.acs.org

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